

Discovery and Initial Isolation of Homarine from Lobster Tissue: A Technical Whitepaper

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Compound of Interest

Compound Name: Homarine

Cat. No.: B125210

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This technical guide provides a comprehensive overview of the discovery and initial isolation of **Homarine** from lobster tissue. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on the historical context, experimental procedures, and physicochemical properties of this marine-derived compound.

Executive Summary

Homarine, chemically known as N-methyl-picolinic acid betaine, is a quaternary ammonium compound first identified in the muscle tissue of lobsters belonging to the genus *Homarus*. Its discovery in 1933 by F. A. Hoppe-Seyler marked an early milestone in the field of marine natural products chemistry.^{[1][2][3]} The initial isolation, detailed in Hoppe-Seyler's *Zeitschrift für Physiologische Chemie*, laid the groundwork for understanding the distribution and biological role of such compounds in marine invertebrates.^{[2][3]} This document reconstructs the pioneering isolation techniques and presents the known quantitative data for **Homarine** and its derivatives.

Quantitative Data Summary

The fundamental physicochemical properties of **Homarine** and its commonly used hydrochloride salt are summarized in the table below for easy reference and comparison.

Property	Homarine	Homarine Hydrochloride
Molecular Formula	C ₇ H ₇ NO ₂ [1][2][4][5]	C ₇ H ₇ NO ₂ ·HCl[2][6]
Molecular Weight	137.14 g/mol [1][2][5]	173.60 g/mol [2][6]
Physical Appearance	Crystalline solid from methanol[2]	Fine needles[2]
Melting Point	Does not melt; slowly carbonizes upon heating.[2]	Decomposes at 170-175°C[2]
Solubility	Soluble in water and other polar solvents.[4]	Freely soluble in water; less so in methanol and ethanol.[2]
CAS Registry Number	445-30-7[1][2][4][5]	3697-38-9[6]

Experimental Protocols: Initial Isolation of Homarine (Reconstructed)

While the full text of the original 1933 publication by Hoppe-Seyler is not widely available, the following protocol has been reconstructed based on established chemical methodologies of that era for the isolation of polar, water-soluble compounds from biological matrices.

Part 1: Extraction from Lobster Tissue

- **Tissue Homogenization:** Freshly dissected lobster muscle tissue was finely minced to maximize the surface area for efficient extraction.
- **Aqueous Extraction:** The minced tissue was subjected to boiling in a large volume of water. This step served the dual purpose of extracting highly polar, water-soluble compounds like **Homarine** while simultaneously denaturing and precipitating the bulk of cellular proteins.
- **Primary Filtration:** The hot aqueous slurry was filtered to remove the precipitated protein solids and other insoluble tissue debris. The resulting clear filtrate, containing **Homarine** and other small water-soluble molecules, was collected.
- **Extract Concentration:** The aqueous filtrate was concentrated by evaporation, likely under reduced pressure to prevent thermal degradation of the target compound.

Part 2: Purification and Crystallization

- **Secondary Protein Removal:** To the concentrated extract, a protein precipitating agent, such as lead(II) acetate or phosphotungstic acid, was likely added to remove any remaining soluble proteins and polypeptides.
- **Clarification:** The mixture was filtered to remove the newly formed precipitate.
- **Removal of Precipitating Agent:** The excess precipitating agent was removed from the clarified solution. For instance, if lead(II) acetate was used, hydrogen sulfide gas would be bubbled through the solution to precipitate lead as lead(II) sulfide, which was then removed by filtration.
- **Conversion to Hydrochloride Salt:** The purified extract was acidified with hydrochloric acid. This step converted the zwitterionic **Homarine** into its more readily crystallizable hydrochloride salt.
- **Initial Crystallization:** The acidified solution was further concentrated, and a less polar solvent, such as ethanol or acetone, was introduced to reduce the solubility of **Homarine** hydrochloride and induce crystallization.
- **Recrystallization:** The crude crystals were collected and subjected to one or more rounds of recrystallization from a suitable solvent system (e.g., a water/ethanol mixture) to achieve a high degree of purity.

Mandatory Visualizations

Experimental Workflow Diagram

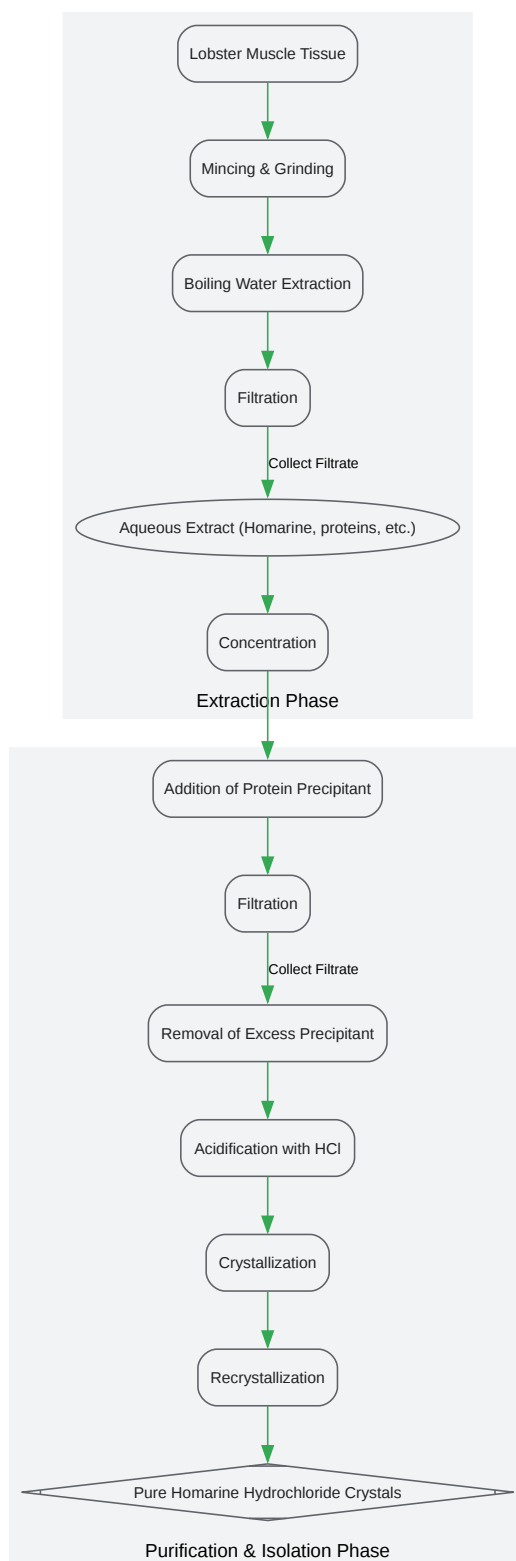


Figure 1: Inferred Experimental Workflow for the Initial Isolation of Homarine

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Caption: Inferred workflow for the initial isolation of **Homarine**.

Biological Function Pathway

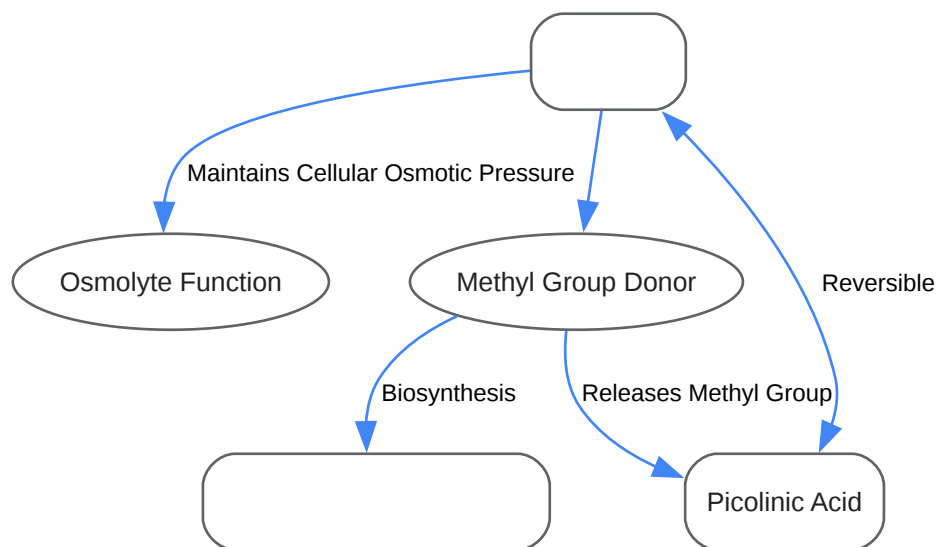


Figure 2: Biological Role of Homarine

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Caption: The primary biological functions of **Homarine**.^[1]

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